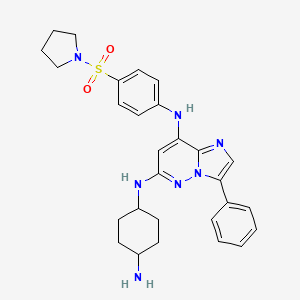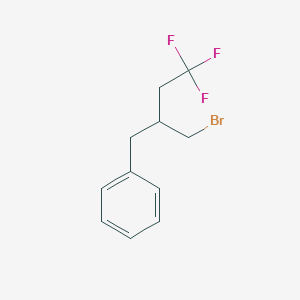
FLT3 inhibitor 34f
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FLT3 inhibitor 34f is a compound known for its potent inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3) receptor. This receptor is often mutated in acute myeloid leukemia (AML), making it a critical target for therapeutic intervention. This compound has shown nanomolar inhibitory activity against recombinant FLT3-ITD, FLT3-D835Y, and FLT3-ITD-positive AML cell lines .
Preparation Methods
The synthesis of FLT3 inhibitor 34f involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
FLT3 inhibitor 34f undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
FLT3 inhibitor 34f has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
FLT3 inhibitor 34f exerts its effects by binding to the active site of the FLT3 receptor and stabilizing its inactive conformation. This inhibits the downstream signaling pathways, including the ERK and STAT5 pathways, which are involved in cell proliferation and survival . By blocking these pathways, this compound effectively reduces the proliferation of FLT3-mutated AML cells and induces apoptosis .
Comparison with Similar Compounds
FLT3 inhibitor 34f is unique compared to other FLT3 inhibitors due to its high selectivity and potency against FLT3-ITD and FLT3-D835Y mutations. Similar compounds include:
Midostaurin: A first-generation FLT3 inhibitor with broader kinase inhibition but lower selectivity.
Gilteritinib: A second-generation FLT3 inhibitor with higher selectivity and potency but potential for resistance development.
Quizartinib: Another second-generation FLT3 inhibitor with high selectivity but limited efficacy against certain FLT3 mutations.
This compound stands out due to its ability to inhibit multiple FLT3 mutations with high potency, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C28H33N7O2S |
|---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
6-N-(4-aminocyclohexyl)-3-phenyl-8-N-(4-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-b]pyridazine-6,8-diamine |
InChI |
InChI=1S/C28H33N7O2S/c29-21-8-10-23(11-9-21)32-27-18-25(28-30-19-26(35(28)33-27)20-6-2-1-3-7-20)31-22-12-14-24(15-13-22)38(36,37)34-16-4-5-17-34/h1-3,6-7,12-15,18-19,21,23,31H,4-5,8-11,16-17,29H2,(H,32,33) |
InChI Key |
IOMVZMIXBDMKIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC(=NN4C3=NC=C4C5=CC=CC=C5)NC6CCC(CC6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)





![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)

![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)

